molecular formula C8H14ClN5O4 B1681931 Taribavirin hydrochloride CAS No. 40372-00-7

Taribavirin hydrochloride

カタログ番号 B1681931
CAS番号: 40372-00-7
分子量: 279.68 g/mol
InChIキー: PIGYMBULXKLTCJ-UHSSARMYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taribavirin hydrochloride, also known as viramidine, is an antiviral drug that is currently in Phase III human trials . It is a prodrug of ribavirin and is active against a number of DNA and RNA viruses . It is expected to be the drug of choice for viral hepatitis syndromes in which ribavirin is active .


Synthesis Analysis

Taribavirin is metabolized by the liver and converted into its active metabolite, ribavirin . This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of HCV replication .


Molecular Structure Analysis

The molecular formula of Taribavirin hydrochloride is C8H14ClN5O4 . Its average mass is 279.681 Da and its monoisotopic mass is 279.073425 Da .


Chemical Reactions Analysis

Taribavirin is a prodrug that is metabolized by the liver into its active metabolite, ribavirin . This transformation reduces exposure to red blood cells and increases exposure to the liver, the site of HCV replication .


Physical And Chemical Properties Analysis

The molecular formula of Taribavirin hydrochloride is C8H14ClN5O4 . Its average mass is 279.681 Da and its monoisotopic mass is 279.073425 Da .

科学的研究の応用

Antiviral Mechanism and Efficacy

Taribavirin hydrochloride is a hydrochloride salt form of taribavirin, an orally available prodrug of ribavirin. It exhibits activity against a wide range of viruses, notably hepatitis C virus (HCV) and influenza virus. Its mechanism involves conversion into ribavirin, which then gets incorporated into viral nucleic acid. This leads to the inhibition of viral RNA synthesis, induction of viral genome mutations, and ultimately, the prevention of normal viral replication (2020).

Application in Hepatitis C Treatment

A substantial body of research focuses on taribavirin's role in the treatment of chronic hepatitis C. It was designed to concentrate within the liver to target HCV-infected hepatocytes, aiming to minimize its distribution within red blood cells and reduce the development of hemolytic anemia, a common side effect of ribavirin (Deming & Arora, 2011). Another study highlighted that taribavirin, when used as a weight-based medicine, demonstrated lower rates of anemia and comparable sustained virologic response (SVR) rates in chronic hepatitis C patients (Farrell et al., 2011).

Clinical Trials and Studies

Several clinical trials have investigated taribavirin's potential role in chronic HCV treatment. A Phase II trial showed no significant differences in early and sustained virological response between taribavirin and ribavirin, but taribavirin caused less anemia (Kearney et al., 2008). Similarly, another study observed a lower occurrence of anemia with taribavirin, indicating its potential as a safer alternative to ribavirin (Gish et al., 2007).

Potential in COVID-19 Treatment

Taribavirin has also been considered in the context of COVID-19 treatments. Studies have explored the repurposing of anti-HCV drugs like taribavirin against SARS-CoV-2. While direct evidence of its efficacy against COVID-19 is limited, this research area is gaining interest due to the similarities in the genetic material of HCV and SARS-CoV-2 (Al-karmalawy et al., 2021).

将来の方向性

Although the role of ribavirin in the era of DAAs will probably decrease in the future with the arrival of second-generation drugs, it remains essential in strategies decreasing treatment duration or in some difficult situations . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that the future of the drug is jeopardized .

特性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGYMBULXKLTCJ-UHSSARMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taribavirin hydrochloride

CAS RN

40372-00-7
Record name Taribavirin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TARIBAVIRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22JZE246P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taribavirin hydrochloride
Reactant of Route 2
Taribavirin hydrochloride
Reactant of Route 3
Taribavirin hydrochloride
Reactant of Route 4
Taribavirin hydrochloride
Reactant of Route 5
Taribavirin hydrochloride
Reactant of Route 6
Reactant of Route 6
Taribavirin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。